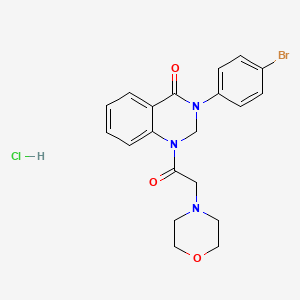
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- is a complex organic compound that belongs to the class of azepinoindoles These compounds are characterized by their unique ring structures, which combine elements of both azepine and indole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the azepine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the dimethylaminopropyl and methyl groups through nucleophilic substitution.
Hydrogenation: Reduction of double bonds to achieve the hexahydro configuration.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Further reduction of any remaining double bonds or functional groups using hydrogen gas and a palladium catalyst.
Substitution: Introduction of new functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions could introduce various alkyl or acyl groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
作用機序
The mechanism of action of AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
AZEPINO(4,5-b)INDOLE Derivatives: Other compounds with similar ring structures but different substituents.
Indole Derivatives: Compounds with the indole ring but lacking the azepine component.
Azepine Derivatives: Compounds with the azepine ring but lacking the indole component.
Uniqueness
AZEPINO(4,5-b)INDOLE, 1,2,3,4,5,6-HEXAHYDRO-6-(3-DIMETHYLAMINOPROPYL)-3-METHYL- is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
37683-53-7 |
|---|---|
分子式 |
C18H27N3 |
分子量 |
285.4 g/mol |
IUPAC名 |
N,N-dimethyl-3-(3-methyl-1,2,4,5-tetrahydroazepino[4,5-b]indol-6-yl)propan-1-amine |
InChI |
InChI=1S/C18H27N3/c1-19(2)11-6-12-21-17-8-5-4-7-15(17)16-9-13-20(3)14-10-18(16)21/h4-5,7-8H,6,9-14H2,1-3H3 |
InChIキー |
AHSCGRGHIAQEDM-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(CC1)N(C3=CC=CC=C23)CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















